molecular formula C10H14BNO2S B595198 2-(Cyclopentylthio)pyridine-5-boronic acid CAS No. 1218790-70-5

2-(Cyclopentylthio)pyridine-5-boronic acid

Cat. No.: B595198
CAS No.: 1218790-70-5
M. Wt: 223.097
InChI Key: PDWYJFZHFSBLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylthio)pyridine-5-boronic acid is an organoboron compound with the molecular formula C10H14BNO2S and a molecular weight of 223.10 g/mol . This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopentylthio group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)pyridine-5-boronic acid can be achieved through several methods:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)pyridine-5-boronic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclopentylthio)pyridine-5-boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopentylthio)pyridine-5-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group undergoes transmetalation with palladium catalysts to form carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or material synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopentylthio)pyridine-5-boronic acid is unique due to the presence of the cyclopentylthio group, which can influence its reactivity and interactions compared to other pyridine boronic acids. This structural feature may enhance its utility in specific synthetic applications and biological interactions.

Properties

IUPAC Name

(6-cyclopentylsulfanylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO2S/c13-11(14)8-5-6-10(12-7-8)15-9-3-1-2-4-9/h5-7,9,13-14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWYJFZHFSBLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)SC2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681618
Record name [6-(Cyclopentylsulfanyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-70-5
Record name B-[6-(Cyclopentylthio)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(Cyclopentylsulfanyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.